Blood-Brain Barrier (BBB) Permeability: A Differentiating Biopharmaceutical Property vs. CoQ10
Sonlicromanol (KH176) and its hydrochloride salt are explicitly characterized as blood-brain barrier (BBB) permeable, a critical property for addressing the neurological symptoms of mitochondrial diseases . This contrasts with long-chain coenzyme Q10 (CoQ10), whose large molecular size and high lipophilicity severely limit its ability to cross the BBB, resulting in minimal CNS distribution [1]. While the short-chain quinone Idebenone can enter the CNS, its primary mechanism differs [2].
| Evidence Dimension | Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | Characterized as a 'blood-brain barrier permeable ROS-redox modulator' and 'can penetrate the BBB' |
| Comparator Or Baseline | CoQ10: Negligible CNS penetration due to size and lipophilicity; Idebenone: Reported to cross BBB |
| Quantified Difference | Qualitative difference between BBB-permeable and BBB-impermeable compounds. |
| Conditions | Physicochemical property and literature characterization |
Why This Matters
For research models targeting CNS manifestations of mitochondrial disease (e.g., MELAS-associated stroke-like episodes, cognitive dysfunction), a BBB-permeable compound like Sonlicromanol is required; CoQ10 would be unsuitable due to its inability to reach therapeutic concentrations in the brain.
- [1] Bhagavan HN, Chopra RK. Coenzyme Q10: absorption, tissue uptake, metabolism and pharmacokinetics. Free Radic Res. 2006;40(5):445-453. View Source
- [2] Gueven N, et al. Idebenone: When an antioxidant is not an antioxidant. Redox Biol. 2021;38:101789. View Source
